

Metyltetraprole: A Technical Guide to a Novel QoI Fungicide

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Compound of Interest

Compound Name: Metyltetraprole

Cat. No.: B6594959

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyltetraprole is a novel fungicide belonging to the Quinone outside Inhibitor (QoI) class, developed by Sumitomo Chemical.[1][2] It is distinguished by its unique tetrazolinone moiety, which confers a significant advantage over previous generations of QoI fungicides: potent activity against fungal strains that have developed resistance, particularly those with the G143A mutation in the cytochrome b gene.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and biological activity of **Metyltetraprole**, intended for researchers and professionals in the fields of agrochemical development and fungal biology.

Chemical Structure and Properties

Metyltetraprole is chemically known as 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one.[1][6] Its structure features a novel tetrazolinone pharmacophore which is more compact than the methoxyacrylate structure of many other QoI fungicides.[2][4] This smaller size is thought to be key to its effectiveness against resistant fungal strains.[2][4]

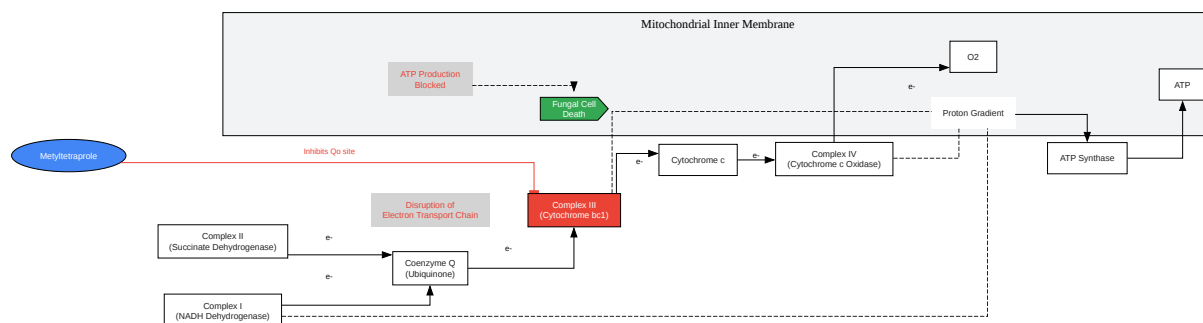
Table 1: Physicochemical Properties of **Metyltetraprole**

Property	Value	Reference
IUPAC Name	1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one	[1][6]
CAS Number	1472649-01-6	[1]
Chemical Formula	C ₁₉ H ₁₇ ClN ₆ O ₂	[1]
Molar Mass	396.84 g·mol ⁻¹	[1]
Appearance	White powder (pure), Yellowish (impure)	[7]
Water Solubility	0.12 mg/L (at 20 °C, pH 7)	[7]
Flash Point	Not applicable	[4]
Decomposition Temp.	Not determined	[4]
Auto-ignition Temp.	Not determined	[4]

Mechanism of Action

Metiltetraprole, like other QoI fungicides, inhibits the mitochondrial respiratory chain in fungi. [3][8][9] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons and thereby disrupting the production of ATP, the cell's primary energy currency. [2][3][9] This inhibition of cellular respiration ultimately leads to fungal cell death.

The key innovation of **Metiltetraprole** lies in its ability to effectively inhibit the cytochrome bc1 complex even in fungal strains carrying the G143A mutation. [3][5] This mutation, a common source of resistance to other QoI fungicides, introduces a steric hindrance that prevents the binding of larger fungicide molecules. [2][4] The compact tetrazolinone ring of **Metiltetraprole** is thought to overcome this steric clash, allowing it to bind to the mutated enzyme and maintain its inhibitory activity. [4]



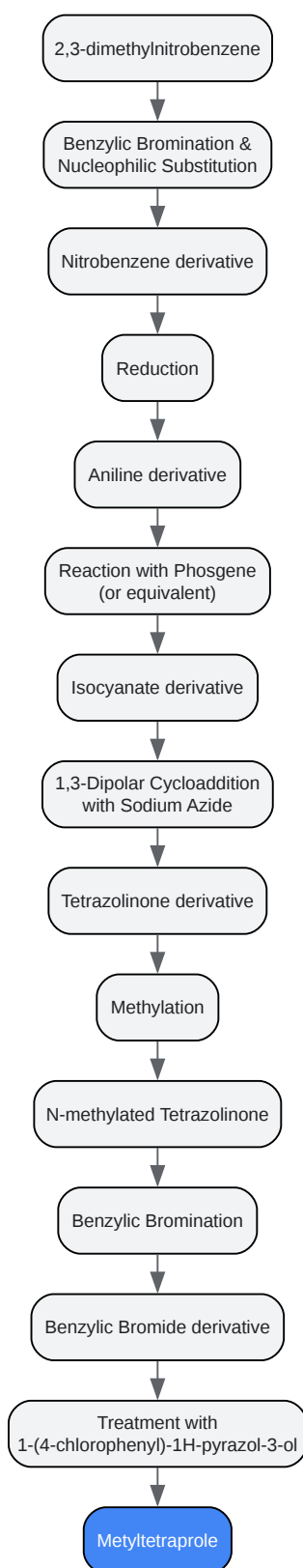
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Caption: Mechanism of action of **Metyltetraprole** on the fungal mitochondrial respiratory chain.

Experimental Protocols

Synthesis of Metyltetraprole

The synthesis of **Metyltetraprole** involves a multi-step process starting from 2,3-dimethylnitrobenzene.^{[3][10]}



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Caption: Synthetic workflow for **Metyltetraprole**.

Detailed Protocol:

- Benzylic Bromination and Nucleophilic Substitution: 2,3-dimethylnitrobenzene undergoes regioselective benzylic bromination followed by nucleophilic substitution to introduce a methoxymethyl function.[\[3\]](#)
- Reduction: The resulting nitrobenzene derivative is reduced to the corresponding aniline.[\[3\]](#)
- Isocyanate Formation: The aniline derivative is reacted to form an isocyanate.[\[3\]](#)
- Cycloaddition: The isocyanate undergoes a 1,3-dipolar cycloaddition with sodium azide to yield the tetrazolinone ring.[\[3\]](#)
- Methylation: One of the nitrogen atoms in the tetrazolinone ring is methylated.[\[3\]](#)
- Benzylic Bromination: The N-methylated tetrazolinone derivative is converted into a benzylic bromide.[\[3\]](#)
- Final Coupling: The benzylic bromide is treated with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to afford the final product, **Metiltetraprole**.[\[3\]](#)

In Vitro Fungicidal Activity Assay (Microtiter Plate Method)

This protocol is adapted from methods used to evaluate the efficacy of **Metiltetraprole** against various fungal pathogens.[\[11\]](#)[\[12\]](#)

Materials:

- **Metiltetraprole** (dissolved in DMSO as a stock solution)
- 96-well microtiter plates
- Fungal inoculum (e.g., conidia, crushed mycelia, or yeast-like cells)
- Appropriate liquid growth medium for the target fungus
- Microplate reader

Procedure:

- Inoculum Preparation: Harvest fungal inoculum and adjust the density to a final concentration of 1×10^4 cells/mL in the appropriate growth medium.[\[11\]](#)
- Serial Dilution: Prepare a serial dilution of the **Metyltetraprole** stock solution in DMSO.
- Plate Loading: Add 1 μ L of each **Metyltetraprole** dilution to the wells of the 96-well plate. For the control, add 1 μ L of DMSO.
- Inoculation: Add 99 μ L of the prepared fungal inoculum to each well.[\[6\]](#) The final concentrations of **Metyltetraprole** will typically range from 0.0001 to 3 mg/L.[\[6\]](#)[\[12\]](#)
- Incubation: Incubate the plates under conditions suitable for the growth of the target fungus (specific temperature and duration).
- Growth Measurement: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.[\[11\]](#)
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical methods.[\[11\]](#)

Mitochondrial Respiration Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of **Metyltetraprole** on mitochondrial respiration, based on common techniques.

Materials:

- Isolated fungal mitochondria
- Respiration buffer
- Substrates for the electron transport chain (e.g., succinate, NADH)
- **Metyltetraprole**

- Oxygen electrode or a microplate-based oxygen consumption assay system (e.g., Seahorse XF Analyzer)

Procedure:

- Mitochondria Isolation: Isolate mitochondria from the target fungal species using standard differential centrifugation methods.
- Assay Setup: Add a known amount of isolated mitochondria to the respiration buffer in the assay chamber.
- Baseline Respiration: Add a respiratory substrate (e.g., succinate for Complex II-linked respiration) and measure the basal oxygen consumption rate.
- Inhibitor Addition: Add varying concentrations of **Metiltetraprole** to the chamber and continue to monitor the oxygen consumption rate.
- Data Analysis: Calculate the percentage of inhibition of respiration at each **Metiltetraprole** concentration compared to the baseline rate. Determine the IC₅₀ value (the concentration that inhibits 50% of mitochondrial respiration).

Fungicidal Activity

Metiltetraprole exhibits a broad spectrum of activity against various ascomycete fungi.^[2] A key feature is its high efficacy against both wild-type and QoI-resistant strains of significant plant pathogens.

Table 2: In Vitro Fungicidal Activity of **Metiltetraprole** (EC₅₀ values in mg/L)

Fungal Species	Wild-Type Strain	G143A Mutant Strain	Reference
Zymoseptoria tritici	0.002	0.002	[8]
Pyrenophora teres	0.0048	-	[1]
Ramularia collo-cygni	0.0029	0.0029	[11]
Parastagonospora nodorum	0.054	-	[1]
Botrytis cinerea	0.033	-	[1]
Colletotrichum graminicola	0.021	-	[1]

Table 3: Inhibition of Mitochondrial Respiration by **Metiltetraprole** (IC₅₀ values)

Organism	Cytochrome bc1 Complex	IC ₅₀ (mg/L)	Reference
Zymoseptoria tritici	Wild-Type	0.00025	[2]
Zymoseptoria tritici	G143A Mutant	0.00025	[2]

Conclusion

Metiltetraprole represents a significant advancement in the management of fungal diseases, particularly in the context of widespread resistance to existing QoI fungicides. Its unique chemical structure and potent, broad-spectrum activity make it a valuable tool for crop protection. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working on the development and application of novel antifungal agents. Further research into its environmental fate, toxicology, and the potential for new resistance mechanisms will be crucial for its long-term sustainable use.

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